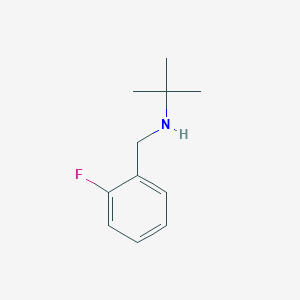

N-(2-fluorobenzyl)-2-methylpropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorobenzyl)-2-methylpropan-2-amine is an organic compound that features a fluorobenzyl group attached to a 2-methylpropan-2-amine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-methylpropan-2-amine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorobenzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-(2-fluorobenzyl)-2-methylpropan-2-amine has been investigated for its pharmacological effects, particularly as a stimulant. Its structural similarity to other amphetamines suggests potential activity on the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit varying degrees of stimulant effects, making this compound a candidate for further studies on its impact on neurotransmitter systems .

Toxicological Analysis

The compound has been identified in clinical samples as part of the growing category of new psychoactive substances (NPS). A study analyzing oral fluid samples revealed the presence of NPS, including this compound, highlighting the need for effective toxicological screening methods in clinical settings. The retrospective identification of such substances is crucial for understanding their epidemiology and potential health impacts .

Case Study 1: Clinical Toxicology

A retrospective study analyzed over 14,000 clinical samples to identify NPS, including this compound. The findings indicated that NPS usage was more prevalent among younger populations and polydrug users. The study emphasized the importance of integrating NPS into routine toxicological screenings to better address emerging public health concerns related to substance use .

Case Study 2: Pharmacological Profiling

Research conducted on the pharmacodynamics of similar compounds suggests that this compound may interact with dopamine receptors, potentially leading to stimulant effects. This aligns with findings from studies on related amphetamines, which have demonstrated significant activity at these receptors .

Mecanismo De Acción

The mechanism by which N-(2-fluorobenzyl)-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chlorobenzyl)-2-methylpropan-2-amine

- N-(2-bromobenzyl)-2-methylpropan-2-amine

- N-(2-iodobenzyl)-2-methylpropan-2-amine

Uniqueness

N-(2-fluorobenzyl)-2-methylpropan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

N-(2-fluorobenzyl)-2-methylpropan-2-amine, a compound categorized within the class of substituted amines, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a fluorobenzyl group attached to a 2-methylpropan-2-amine backbone, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. It is hypothesized to act as a monoamine transporter inhibitor , influencing the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism is significant in modulating mood and behavior, making it a candidate for further investigation in neuropharmacology.

1. Neurotransmitter Modulation

- This compound has been shown to enhance the levels of key neurotransmitters in the synaptic cleft by inhibiting their reuptake. This effect is similar to that observed with established antidepressants and psychostimulants.

2. Potential Antidepressant Activity

- Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. These findings warrant further exploration into the efficacy of this compound as a therapeutic agent.

3. Analgesic Properties

- Some studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors or other pain-related neurotransmitters.

Future Directions

Given the promising pharmacological profile suggested by preliminary data, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the behavioral effects and therapeutic potential of this compound.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound to better understand its role in neuropharmacology.

- Clinical Trials : If preclinical results are favorable, advancing to clinical trials to assess safety, efficacy, and potential therapeutic applications in treating mood disorders or pain management.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQGKSWOGQOQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406007 |

Source

|

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893577-97-4 |

Source

|

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.